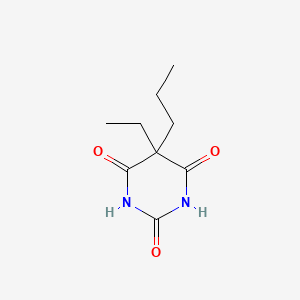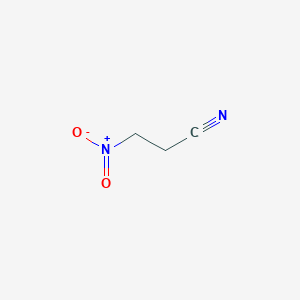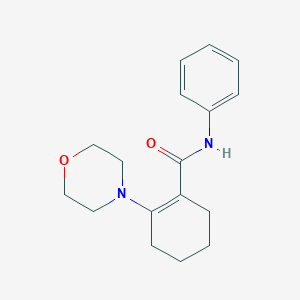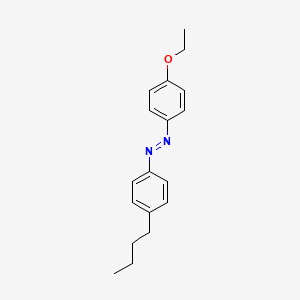
4-Ethoxy-4'-butylazobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-4’-butylazobenzene is an organic compound with the molecular formula C18H22N2O. It belongs to the class of azobenzenes, which are characterized by the presence of a nitrogen-nitrogen double bond (azo group) connecting two phenyl rings. This compound is known for its unique photochemical properties, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-4’-butylazobenzene typically involves the diazotization of aniline derivatives followed by azo coupling. One common method includes the following steps:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Azo Coupling: The diazonium salt is then coupled with an ethoxy-substituted benzene derivative under basic conditions to form the azo compound.
Industrial Production Methods
Industrial production of 4-Ethoxy-4’-butylazobenzene may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethoxy-4’-butylazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the azo group can yield hydrazo compounds.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Hydrazo compounds.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-4’-butylazobenzene has a wide range of applications in scientific research:
Chemistry: Used as a photoswitchable molecule in studies of molecular dynamics and photochemistry.
Biology: Employed in the development of light-responsive biomolecules and in the study of cellular signaling pathways.
Medicine: Investigated for potential use in photodynamic therapy and drug delivery systems.
Industry: Utilized in the production of dyes, sensors, and smart materials.
Wirkmechanismus
The mechanism of action of 4-Ethoxy-4’-butylazobenzene involves its ability to undergo reversible photoisomerization between the trans and cis forms upon exposure to light. This photoisomerization alters the compound’s molecular geometry and electronic properties, enabling it to interact with various molecular targets and pathways. The trans form is thermodynamically stable, while the cis form is metastable and can revert to the trans form in the absence of light .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Butylazobenzene
- 4-Ethoxyazobenzene
- 4-Methoxy-4’-butylazobenzene
Uniqueness
4-Ethoxy-4’-butylazobenzene is unique due to its specific combination of ethoxy and butyl substituents, which confer distinct photochemical and electronic properties. This makes it particularly useful in applications requiring precise control of molecular behavior under light exposure .
Eigenschaften
CAS-Nummer |
31401-34-0 |
|---|---|
Molekularformel |
C18H22N2O |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
(4-butylphenyl)-(4-ethoxyphenyl)diazene |
InChI |
InChI=1S/C18H22N2O/c1-3-5-6-15-7-9-16(10-8-15)19-20-17-11-13-18(14-12-17)21-4-2/h7-14H,3-6H2,1-2H3 |
InChI-Schlüssel |
VWOMPNGMNROKFP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




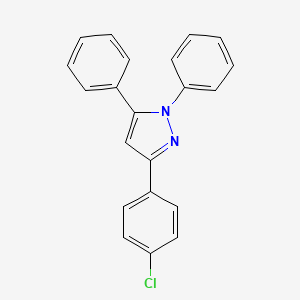
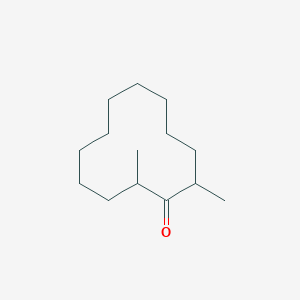
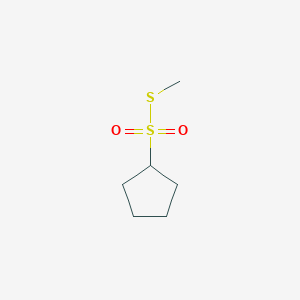

![4-{(E)-[(4-Cyanophenyl)imino]methyl}phenyl heptanoate](/img/structure/B14686713.png)
![6H-Pyrrolo[3,4-g]quinoxaline-6,8(7H)-dione](/img/structure/B14686718.png)

